

Unveiling the Spectral Signature of Cy5.5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5.5 acetate

Cat. No.: B15555535

[Get Quote](#)

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties of the near-infrared (NIR) fluorescent dye, Cy5.5. This document provides a detailed overview of its core photophysical characteristics, experimental protocols for its characterization and application, and visual workflows for its use in targeted molecular imaging and drug delivery.

Core Spectral Properties of Cy5.5

Cy5.5 is a bright and photostable cyanine dye that fluoresces in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. While the acetate form is not the most commonly cited, the core spectral properties are dictated by the cyanine chromophore. The data presented below is a compilation from various sources for Cy5.5 and its commonly used derivatives, such as the N-hydroxysuccinimide (NHS) ester, which is functionally similar in its spectral characteristics.

Quantitative Spectral Data Summary

The following tables summarize the key spectral properties of Cy5.5, providing a comparative overview from different suppliers and research findings.

Property	Reported Value(s)	Source(s)
Excitation Maximum (λ_{ex})	675 nm, 678 nm, 683 nm, 684 nm	AAT Bioquest, FluoroFinder, Lumiprobe, etc. [1] [2] [3] [4]
Emission Maximum (λ_{em})	694 nm, 695 nm, 703 nm, 707 nm, 710 nm	AAT Bioquest, FluoroFinder, Lumiprobe, etc. [1] [2] [3] [4]
Molar Extinction Coefficient (ϵ)	190,000 $\text{cm}^{-1}\text{M}^{-1}$, 250,000 $\text{cm}^{-1}\text{M}^{-1}$, 198,000 $\text{cm}^{-1}\text{M}^{-1}$	Vector Labs, AAT Bioquest, Lumiprobe [3] [4] [5]
Quantum Yield (Φ)	~0.2, 0.28	Lumiprobe, R&D Systems [4]
Molecular Weight	Varies by counter-ion and reactive group (e.g., ~1000 g/mol for NHS ester)	Vector Labs [5]

Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols

This section details the methodologies for the characterization and application of Cy5.5.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is a crucial parameter for determining the concentration of a substance in solution using the Beer-Lambert law ($A = \epsilon cl$).

Methodology:

- Preparation of a Stock Solution: Accurately weigh a known amount of Cy5.5 and dissolve it in a spectroscopic grade solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum.

- Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λ_{max} of Cy5.5 (approximately 675 nm). Use the experimental buffer as a blank.
- Data Analysis: Plot the measured absorbance at λ_{max} against the corresponding molar concentration. According to the Beer-Lambert law, this plot should be linear. The molar extinction coefficient (ϵ) is determined from the slope of the line (slope = $\epsilon * \text{path length}$). The standard path length of a cuvette is 1 cm.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and accessible approach.[\[10\]](#)[\[11\]](#)

Methodology:

- Selection of a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with Cy5.5. A suitable standard for Cy5.5 could be a dye with similar excitation and emission ranges, such as Alexa Fluor 680.
- Preparation of Solutions: Prepare a series of dilutions for both the Cy5.5 sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
- Absorbance and Fluorescence Measurements:
 - Measure the UV-Vis absorbance spectra for all solutions and record the absorbance at the chosen excitation wavelength.
 - Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
- Data Analysis:

- Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Cy5.5 sample and the standard.
- The quantum yield of the Cy5.5 sample (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$ where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[\[10\]](#)[\[11\]](#)

Protocol for Labeling Antibodies with Cy5.5 NHS Ester

Cy5.5 is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.

Methodology:

- Reagent Preparation:

- Dissolve the antibody to be labeled in an amine-free buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).
- Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO.

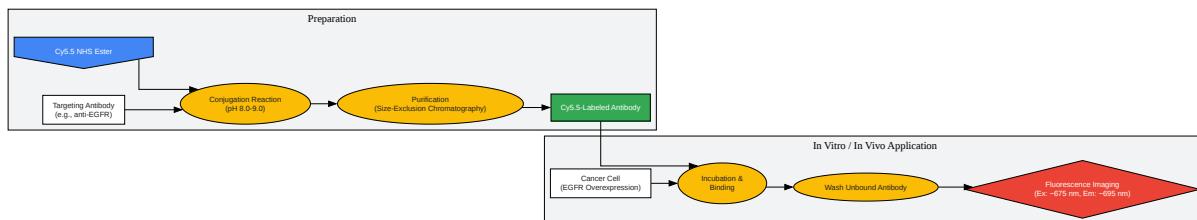
- Conjugation Reaction:

- Add the dissolved Cy5.5 NHS ester to the antibody solution. The molar ratio of dye to antibody will need to be optimized depending on the desired degree of labeling, but a starting point is often a 5- to 20-fold molar excess of the dye.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Purification:

- Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

- Characterization:


- Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λ_{max} of Cy5.5. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Visualizing Experimental Workflows with Cy5.5

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving Cy5.5.

Targeted Cancer Cell Imaging Workflow

This workflow demonstrates the use of a Cy5.5-labeled antibody to target and visualize cancer cells that overexpress a specific surface antigen.[12][13]


[Click to download full resolution via product page](#)

Targeted cancer cell imaging workflow.

Nanoparticle-Based Drug Delivery and Imaging

This diagram illustrates a more advanced application where Cy5.5 is incorporated into a nanoparticle-based drug delivery system for simultaneous therapy and imaging (theranostics).

[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Nanoparticle-based theranostics workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. 3.2.2. Determination of the Molar Extinction Coefficient of the Compounds [bio-protocol.org]
- 8. Molar Extinction Coefficient Calculation [alphalyse.com]
- 9. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH responsible and fluorescent Cy5.5-PEG-g-A-HA/CDDP complex nanoparticles: synthesis, characterization, and application for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Nanoparticle-Based Combination Chemotherapy Delivery System for Enhanced Tumor Killing by Dynamic Rewiring of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Unveiling the Spectral Signature of Cy5.5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555535#what-are-the-spectral-properties-of-cy5-5-acetate\]](https://www.benchchem.com/product/b15555535#what-are-the-spectral-properties-of-cy5-5-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com